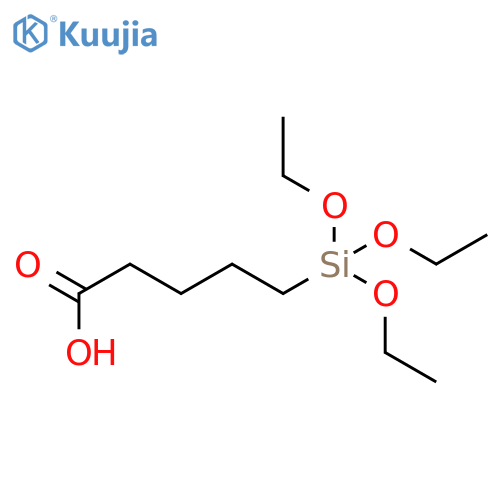Cas no 1137665-94-1 (5-(Triethoxysilyl)pentanoic acid, tech)
5-(トリエトキシシリル)ペンタン酸(techグレード)は、有機シラン化合物の一種であり、シリル基とカルボン酸基を有するバイファンクショナルな特性を備えています。この化合物は、無機材料と有機ポリマーの界面接着性を向上させるための架橋剤として優れた性能を発揮します。特に、ガラスや金属表面への親和性が高く、コーティングや複合材料の改質に適しています。techグレードは、工業用途向けに純度と安定性が確保されており、幅広い応用が可能です。反応性の高いエトキシシリル基とカルボン酸基の組み合わせにより、多様な化学修飾が行える点が特長です。

1137665-94-1 structure
商品名:5-(Triethoxysilyl)pentanoic acid, tech
CAS番号:1137665-94-1
MF:C11H24O5Si
メガワット:264.390765190125
CID:4572512
5-(Triethoxysilyl)pentanoic acid, tech 化学的及び物理的性質
名前と識別子
-
- 5-(Triethoxysilyl)pentanoic acid, tech
- Pentanoic acid, 5-(triethoxysilyl)-
-
- インチ: 1S/C11H24O5Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-11(12)13/h4-10H2,1-3H3,(H,12,13)
- InChIKey: JECXEVVJRHQJHK-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CCCC[Si](OCC)(OCC)OCC
5-(Triethoxysilyl)pentanoic acid, tech 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR52572-100mg |
5-(Triethoxysilyl)pentanoic acid |
1137665-94-1 | tech | 100mg |
£86.00 | 2025-02-19 | |
| abcr | AB391080-1g |
5-Triethoxysilylpentanoic acid, tech.; . |
1137665-94-1 | 1g |
€802.00 | 2025-02-18 | ||
| abcr | AB391080-100mg |
5-Triethoxysilylpentanoic acid, tech.; . |
1137665-94-1 | 100mg |
€192.70 | 2025-02-18 | ||
| Apollo Scientific | OR52572-1g |
5-(Triethoxysilyl)pentanoic acid |
1137665-94-1 | tech | 1g |
£429.00 | 2025-02-19 | |
| Apollo Scientific | OR52572-250mg |
5-(Triethoxysilyl)pentanoic acid |
1137665-94-1 | tech | 250mg |
£167.00 | 2025-02-19 | |
| abcr | AB391080-250mg |
5-Triethoxysilylpentanoic acid, tech.; . |
1137665-94-1 | 250mg |
€336.60 | 2025-02-18 |
5-(Triethoxysilyl)pentanoic acid, tech 関連文献
-
M. Verónica Rivas,María J. Arenas Mu?etón,Andrea V. Bordoni,M. Verónica Lombardo,Carla C. Spagnuolo,Alejandro Wolosiuk J. Mater. Chem. B 2023 11 1628
-
A. Feinle,S. Flaig,M. Puchberger,U. Schubert,N. Hüsing Chem. Commun. 2015 51 2339
1137665-94-1 (5-(Triethoxysilyl)pentanoic acid, tech) 関連製品
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1137665-94-1)5-(Triethoxysilyl)pentanoic acid, tech

清らかである:99%
はかる:1g
価格 ($):472